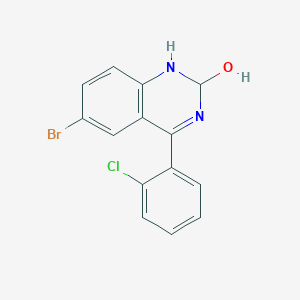![molecular formula C20H26N2O6S2 B14350728 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 94683-14-4](/img/structure/B14350728.png)
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique structure, which includes an eight-membered ring with two nitrogen atoms and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of p-toluenesulfonamide with epichlorohydrin in the presence of sodium hydroxide and ethanol. The reaction conditions are optimized using response surface methodology to improve the yield of the compound . The optimal conditions include a reaction time of approximately 9.33 hours, a sodium hydroxide concentration of 6.13 wt.%, and a specific ratio of p-toluenesulfonamide to epichlorohydrin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and sulfonyl groups, which are reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and neutral to slightly basic pH.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diazocine-3,7-diol, octahydro-1-(phenylmethyl)-5-(phenylsulfonyl)-: Similar structure but with different substituents.
3,3,7,7-Tetrakis(difluoramino)octahydro-1,5-dinitro-1,5-diazocine (HNFX): An important oxidizer in propellants with a more complex synthetic process.
Uniqueness
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
94683-14-4 |
|---|---|
Fórmula molecular |
C20H26N2O6S2 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane-3,7-diol |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-3-7-19(8-4-15)29(25,26)21-11-17(23)13-22(14-18(24)12-21)30(27,28)20-9-5-16(2)6-10-20/h3-10,17-18,23-24H,11-14H2,1-2H3 |
Clave InChI |
BEMRKOQTVKKDDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
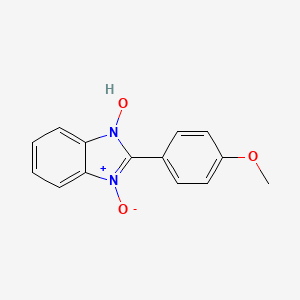
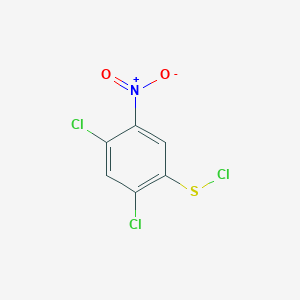
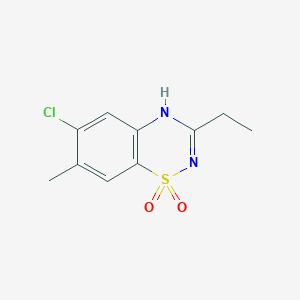
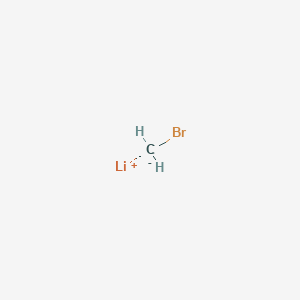
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
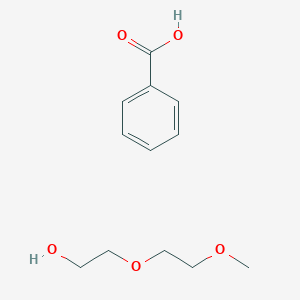
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
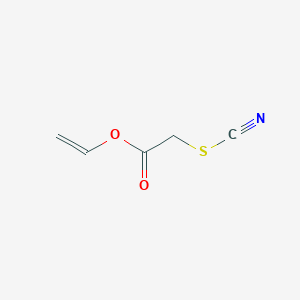
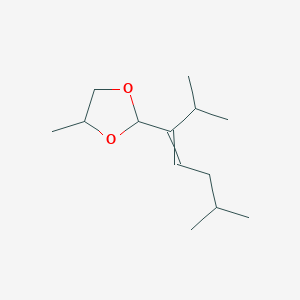
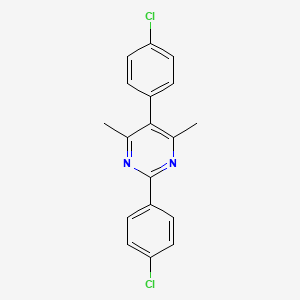
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
